molecular formula C16H17BrN2O4 B2913669 2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide CAS No. 1797366-15-4

2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide

Cat. No. B2913669
CAS RN: 1797366-15-4
M. Wt: 381.226
InChI Key: GMECXWIDKTVXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BOPM and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives, including those similar to the specified compound, have been explored for their potential as non-peptide small molecular antagonists. For instance, the synthesis of benzamide derivatives through elimination, reduction, and bromination reactions has been studied, leading to products tested for biological activity (H. Bi, 2015). These compounds are characterized using various spectroscopic methods, hinting at their potential in scientific research beyond pharmacological applications.

Photodynamic Therapy

Compounds with structures resembling the specified chemical have been investigated for their suitability in photodynamic therapy (PDT). For example, the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzamide groups have been explored for their photophysical and photochemical properties. These compounds demonstrate promising features such as good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential candidates for cancer treatment in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Radical Scavenging Activity

Research on bromophenols, which are structurally related to the specified compound, has shown potent scavenging activity against radicals. This activity indicates the potential application of these compounds as natural antioxidants in food and pharmaceutical fields, supporting health benefits beyond their primary pharmacological uses (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-Gui Wang, 2012).

Halogen Bonding and Molecular Docking

The study of benzamide isomers has provided insights into halogen bonding's role in molecular interactions. Specifically, research on methoxyphenylbenzamide isomers has revealed their potential in forming halogen bonds, which could significantly impact their coupling with protein residues. This property can be crucial for designing new molecules with specific biological targets (R. Moreno-Fuquen, Esteban García-Torres, Kevin Arango-Daraviña, & J. Ellena, 2022).

properties

IUPAC Name

2-bromo-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c1-23-12-5-6-14(17)13(8-12)16(22)18-9-11(20)10-19-7-3-2-4-15(19)21/h2-8,11,20H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECXWIDKTVXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methoxybenzamide

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